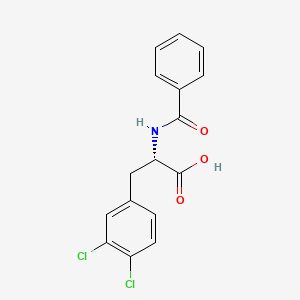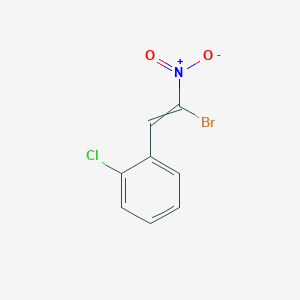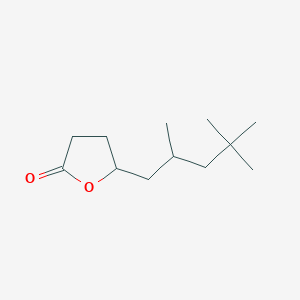
5-(2,4,4-Trimethylpentyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4,4-Trimethylpentyl)oxolan-2-one is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,4-Trimethylpentyl)oxolan-2-one typically involves a two-step method. The first step includes the formation of an intermediate compound, which is then converted into the final product through a series of reactions. Common reagents used in these reactions include acetic acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The methods are optimized for cost-effectiveness and efficiency, utilizing advanced technologies and equipment.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4,4-Trimethylpentyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
5-(2,4,4-Trimethylpentyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of 5-(2,4,4-Trimethylpentyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-(2,4,4-Trimethylpentyl)oxolan-2-one include:
- 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
- 5-Methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and reactivity. Its specific arrangement of atoms and functional groups allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in various fields.
Propiedades
Número CAS |
147136-15-0 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
5-(2,4,4-trimethylpentyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-9(8-12(2,3)4)7-10-5-6-11(13)14-10/h9-10H,5-8H2,1-4H3 |
Clave InChI |
PHPLCXOUKZCERZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCC(=O)O1)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


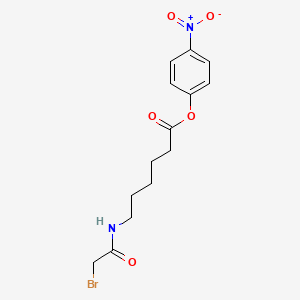

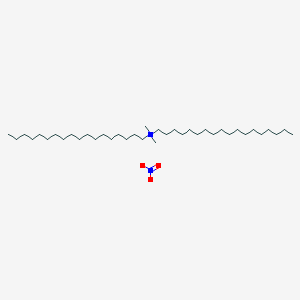
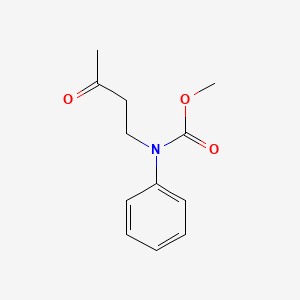
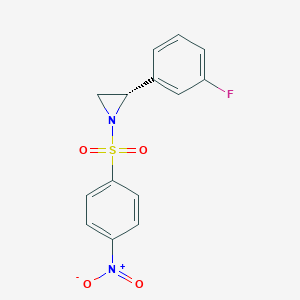
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
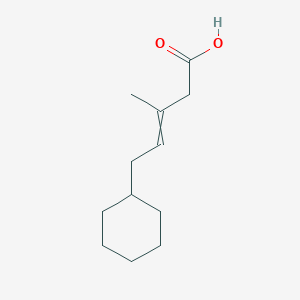
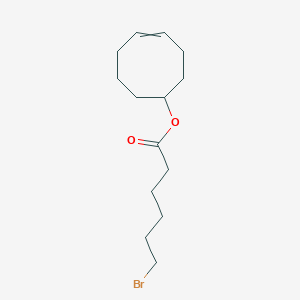
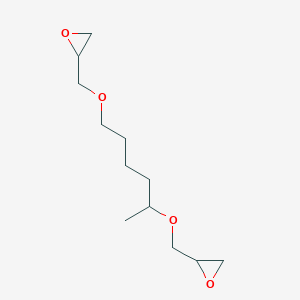
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
